(2Z,6E)-Farnesal
Description
Structure
3D Structure
Properties
CAS No. |
4380-32-9 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11- |
InChI Key |
YHRUHBBTQZKMEX-PVMFERMNSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\C=O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 2z,6e Farnesal
Upstream Biosynthesis of Farnesyl Diphosphate (B83284) (FPP)
The journey to (2Z,6E)-farnesal begins with the synthesis of farnesyl diphosphate (FPP), a central intermediate in the biosynthesis of all sesquiterpenes, as well as other critical molecules like sterols and carotenoids. wikipedia.orgechelon-inc.com The construction of this C15 isoprenoid is dependent on two primary metabolic routes for the synthesis of its five-carbon building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. genome.jp
Mevalonate (MVA) Pathway Contributions
The Mevalonate (MVA) pathway, also known as the isoprenoid pathway, is a fundamental metabolic route for producing isoprenoid precursors. ontosight.ai Operating in the cytosol of eukaryotes, archaea, and some bacteria, this pathway converts acetyl-CoA into the essential five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). genome.jpontosight.aiebi.ac.ukzfin.org The process commences with the conversion of acetyl-CoA to acetoacetyl-CoA, which is then transformed into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ontosight.ai A critical regulatory step follows, where HMG-CoA reductase reduces HMG-CoA to mevalonate. ontosight.ai Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can then be isomerized to DMAPP. ontosight.aiuniprot.org
Methylerythritol Phosphate (MEP) Pathway Contributions
As an alternative to the MVA pathway, the Methylerythritol Phosphate (MEP) pathway is responsible for isoprenoid precursor biosynthesis in most bacteria, green algae, and the plastids of higher plants. nih.govbiorxiv.orgrsc.org This pathway has a higher theoretical carbon yield from glucose compared to the MVA pathway. nih.gov The MEP pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.org Through a series of enzymatic reactions, DXP is converted into IPP and DMAPP. rsc.orgresearchgate.netnih.gov Interestingly, in organisms like plants that possess both pathways, they operate in different cellular compartments; the MVA pathway in the cytosol and the MEP pathway in the plastids. genome.jp
Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Condensation
Regardless of their origin from the MVA or MEP pathway, IPP and DMAPP serve as the fundamental building blocks for higher-order isoprenoids. genome.jp Farnesyl diphosphate synthase (FPPS), a key enzyme in isoprenoid biosynthesis, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. uniprot.orgfrontierspartnerships.org The first reaction involves the condensation of DMAPP (C5) with IPP (C5) to form geranyl diphosphate (GPP) (C10). nih.gov Subsequently, another molecule of IPP condenses with GPP to yield farnesyl diphosphate (FPP) (C15). nih.gov
Role of Farnesyl Diphosphate Synthase (FPP Synthase) in Stereochemistry
Farnesyl diphosphate synthase belongs to a family of enzymes that typically install E (trans) double bonds during each addition of an isoprene (B109036) unit. nih.gov The enzyme catalyzes the condensation reactions with specific stereochemical control. The formation of the new carbon-carbon bond occurs with inversion of configuration at the C1 of the allylic substrate (DMAPP or GPP), and the addition is to the si-face of the double bond in IPP. nih.gov Crucially, the pro-R proton is removed from C2 of IPP to form the new E-double bond. nih.govacs.org While FPP synthase predominantly produces the (E,E)-FPP isomer, small amounts of the Z-isomers, neryl diphosphate (Z-C10) and (Z,E)-FPP, can also be formed. nih.gov The stereochemistry of the resulting FPP is critical, as the (E,E)-isomer is the required precursor for a vast array of biological molecules. nih.gov
Enzymatic Transformations Leading to (2Z,6E)-Farnesal
The final step in the formation of (2Z,6E)-farnesal involves the enzymatic modification of a farnesol (B120207) precursor.
Farnesol as a Precursor and Its Isomeric Forms
Farnesol, a 15-carbon acyclic sesquiterpene alcohol, is derived from the dephosphorylation of farnesyl diphosphate. wikipedia.org It exists in four possible stereoisomers due to the two double bonds at the 2 and 6 positions: (2E,6E)-farnesol, (2Z,6E)-farnesol, (2E,6Z)-farnesol, and (2Z,6Z)-farnesol. researchgate.netscentree.co The (2Z,6E)-farnesol isomer, also known as 2-cis,6-trans-farnesol, is a key intermediate in the biosynthesis of (2Z,6E)-farnesal. foodb.ca
The conversion of farnesol to farnesal (B56415) is catalyzed by farnesol dehydrogenase. nih.gov This enzyme oxidizes the alcohol group of farnesol to an aldehyde, yielding farnesal. Research on farnesol dehydrogenase from Polygonum minus has shown that the enzyme can act on different farnesol isomers, although it exhibits a preference for the trans, trans-isomer. nih.gov Nevertheless, NADP+-dependent farnesol dehydrogenase has been shown to act on (2Z,6E)-farnesol, albeit more slowly than on other isomers. genome.jp The synthesis of (2Z,6E)-farnesal can therefore be achieved through the specific oxidation of (2Z,6E)-farnesol. oup.com
| Isomer of Farnesol | Common Name |
| (2E,6E)-Farnesol | trans,trans-Farnesol |
| (2Z,6E)-Farnesol | 2-cis,6-trans-Farnesol |
| (2E,6Z)-Farnesol | 2-trans,6-cis-Farnesol |
| (2Z,6Z)-Farnesol | cis,cis-Farnesol (B8260425) |
Characterization of Farnesol Dehydrogenase (FLDH) Activity
Farnesol dehydrogenase (FLDH) is a pivotal enzyme in the biosynthesis of farnesal, catalyzing the oxidation of farnesol. The characterization of its activity, particularly its substrate specificity and cofactor requirements, is crucial for understanding the formation of specific farnesal isomers, including (2Z,6E)-Farnesal.
Substrate Specificity for Farnesol Isomers
The substrate specificity of farnesol dehydrogenase varies significantly across different organisms, influencing the profile of farnesal isomers produced. Research has shown that these enzymes can distinguish between the different geometrical isomers of farnesol.
In the tobacco hornworm, Manduca sexta, the alcohol/aldehyde dehydrogenase(s) demonstrate a preference for the 2E isomer of farnesol. Under experimental conditions, (2E,6E)-farnesol was readily oxidized, while (2Z,6E)-farnesol was hardly metabolized at all google.com. This suggests a high degree of stereoselectivity in this insect species.
Conversely, a novel NAD(P)+-dependent farnesol dehydrogenase isolated from the leaves of Polygonum minus exhibits broader specificity. While trans,trans-farnesol ((2E,6E)-farnesol) is the preferred substrate, the enzyme is also capable of oxidizing other geometrical isomers, including cis,trans-farnesol and cis,cis-farnesol, albeit at lower rates scentree.cofiu.edu. The Michaelis-Menten constant (Kₘ) was lowest for trans,trans-farnesol (0.17 mM), indicating the highest affinity, compared to cis,trans-farnesol (0.33 mM) and cis,cis-farnesol (0.42 mM) scentree.cofiu.edu.
In the mosquito Aedes aegypti, the enzyme AaSDR-1, a NADP+-dependent farnesol dehydrogenase, efficiently oxidizes both (E,E)-farnesol and (Z,Z)-farnesol with very similar specific activities (9.7 and 9.0 mol per min/mol of enzyme, respectively), indicating a lack of strong preference between these two isomers nih.govmdpi.com.
A soluble dehydrogenase from chicory (Cichorium intybus L.) roots can utilize (2E,6E)-farnesol as a substrate to produce both (2E,6E)-farnesal and (2Z,6E)-farnesal, pointing to a role in generating the (2Z,6E) isomer pnas.org.
| Organism | Enzyme | Preferred Substrate (Farnesol Isomer) | Other Substrates Oxidized | Notes | Reference |
|---|---|---|---|---|---|
| Manduca sexta (Tobacco Hornworm) | Alcohol/Aldehyde Dehydrogenase | (2E,6E)-Farnesol | Geraniol (B1671447) | (2Z,6E)-Farnesol was barely metabolized. | google.com |
| Polygonum minus | Farnesol Dehydrogenase | (2E,6E)-Farnesol (Kₘ = 0.17 mM) | cis,trans-Farnesol (Kₘ = 0.33 mM), cis,cis-Farnesol (Kₘ = 0.42 mM), Geraniol | Enzyme shows broad specificity but highest affinity for the (2E,6E) isomer. | scentree.cofiu.edu |
| Aedes aegypti (Mosquito) | AaSDR-1 | (E,E)-Farnesol and (Z,Z)-Farnesol | Geraniol, Nerol, C10 to C15 aliphatic alcohols | Showed similar high specific activity for both (E,E) and (Z,Z) isomers. | nih.govmdpi.com |
| Cichorium intybus L. (Chicory) | Soluble Dehydrogenase | (2E,6E)-Farnesol | Not specified | Produces both (2E,6E)-farnesal and (2Z,6E)-farnesal from (2E,6E)-farnesol. | pnas.org |
NAD(P)+ Dependency of Oxidation Reactions
The oxidation of farnesol to farnesal is a dehydrogenase-catalyzed reaction that requires a nicotinamide (B372718) cofactor, either NAD+ or NADP+, to act as an electron acceptor. The specific dependency on NAD+ versus NADP+ is a key characteristic of the FLDH enzyme and differs between species.
In Manduca sexta, the farnesol and/or farnesal dehydrogenases appear to be NAD+-dependent. The inclusion of NAD+ in assays enhanced the metabolism of farnesol, whereas the substitution of NADP+ for NAD+ was ineffective google.com. In contrast, the FLDH enzyme (AaSDR-1) from the mosquito Aedes aegypti is strictly NADP+-dependent; NAD+ could not substitute for NADP+ in the reaction nih.gov.
Plant FLDH enzymes show varied cofactor dependency. The dehydrogenase from Polygonum minus can utilize both NAD+ and NADP+ as coenzymes. However, it displays a significantly higher affinity for NAD+, with a Kₘ value of 0.74 mM, compared to a Kₘ of 40 mM for NADP+ scentree.cofiu.edu. This suggests that while it is capable of using both, NAD+ is the more efficient cofactor in vivo. Similarly, a soluble dehydrogenase activity found in chicory (Cichorium intybus L.) root extracts was able to use either NAD+ or NADP+ to catalyze the formation of farnesal isomers pnas.org. In Arabidopsis thaliana, a characterized farnesol dehydrogenase is NAD+-dependent pnas.org.
| Organism | Enzyme | Cofactor Dependency | Kₘ for Cofactor(s) | Reference |
|---|---|---|---|---|
| Manduca sexta | Farnesol/Farnesal Dehydrogenase | NAD+ | Not specified | google.com |
| Aedes aegypti | AaSDR-1 | Strictly NADP+ | Not specified | nih.gov |
| Polygonum minus | Farnesol Dehydrogenase | NAD+ and NADP+ | NAD+: 0.74 mM NADP+: 40 mM | scentree.cofiu.edu |
| Cichorium intybus L. | Soluble Dehydrogenase | NAD(P)+ | Not specified | pnas.org |
| Arabidopsis thaliana | Farnesol Dehydrogenase (At4g33360) | NAD+ | Not specified | pnas.org |
Conversion Mechanisms from (2E,6E)-Farnesol to (2Z,6E)-Farnesal
The direct enzymatic conversion of (2E,6E)-farnesol into (2Z,6E)-farnesal involves both an oxidation at the C1 position and an isomerization of the double bond at the C2 position from an E (trans) to a Z (cis) configuration. While the oxidation is a well-documented dehydrogenase activity, the mechanism of the E/Z isomerization in this specific context is not fully elucidated.
A key piece of evidence for this conversion comes from studies on chicory (Cichorium intybus L.). Protein extracts from chicory roots were shown to catalyze the formation of both (2E,6E)-farnesal and (2Z,6E)-farnesal when supplied with (2E,6E)-farnesol as the only substrate pnas.org. This strongly suggests the existence of an enzymatic system capable of performing this transformation.
The precise mechanism, however, remains speculative. It is possible that a single enzyme possesses both dehydrogenase and isomerase activity. Alternatively, it could be a multi-step process involving more than one enzyme. For instance, an analogous E/Z isomerization has been observed in the metabolism of geraniol in grape berries, which involves an oxidation to the aldehyde (geranial) followed by a stereoselective reduction back to the alcohol (nerol, the Z-isomer of geraniol) pnas.org. A similar reversible oxidation-reduction cycle could potentially account for the isomerization of farnesol, but this has not been demonstrated. The fact that an enzyme from Manduca sexta barely metabolizes (2Z,6E)-farnesol suggests that if isomerization occurs in that organism, it likely happens at a different stage of the biosynthetic pathway or via a different mechanism google.com.
Microbial and Plant Biosynthetic Routes Involving (2Z,6E)-Farnesal
The biosynthesis of farnesal isomers, including (2Z,6E)-farnesal, is integrated into the broader terpenoid metabolic networks of various organisms, from fungi to higher plants. These pathways often originate from the central isoprenoid precursor, farnesyl pyrophosphate (FPP).
Pathways in Fungi (e.g., Candida albicans)
In the opportunistic pathogenic yeast Candida albicans, farnesol is a well-known quorum-sensing molecule that plays a role in regulating the transition between yeast and hyphal forms researchgate.netresearchgate.net. The biosynthesis of farnesol originates from farnesyl pyrophosphate (FPP), an intermediate in the ergosterol (B1671047) biosynthesis pathway nih.gov. FPP is dephosphorylated to farnesol. This farnesol can then be oxidized to farnesal and subsequently to farnesoic acid. This oxidation is catalyzed by one or more NAD+-dependent dehydrogenases researchgate.net. While the literature often refers to farnesol generically, the biologically active quorum-sensing molecule is typically identified as (2E,6E)-farnesol. The production of other isomers like (2Z,6E)-farnesal in C. albicans is not as well-documented, but the presence of farnesal as an intermediate confirms a route for its formation.
Routes in Higher Plants (e.g., Cichorium intybus L., Arabidopsis thaliana)
Higher plants utilize farnesal and its derivatives for a variety of functions, including defense and signaling.
Cichorium intybus L. (Chicory): Chicory is known for producing sesquiterpene lactones, which are defensive compounds derived from FPP. As mentioned previously, root extracts of chicory contain a soluble NAD(P)+-dependent dehydrogenase activity that directly converts (2E,6E)-farnesol to both (2E,6E)-farnesal and (2Z,6E)-farnesal pnas.org. This provides a direct biosynthetic route to (2Z,6E)-farnesal in this plant species, linking the general isoprenoid pathway to the formation of this specific isomer.
Arabidopsis thaliana : In the model plant Arabidopsis thaliana, (2Z,6E)-farnesal is implicated in at least two metabolic contexts. Firstly, a gene encoding an NAD+-dependent farnesol dehydrogenase (At4g33360) has been identified, confirming the plant's ability to produce farnesal from farnesol pnas.org. This enzyme is part of the broader terpenoid backbone biosynthesis pathway pnas.org. Secondly, farnesal is an intermediate in a salvage pathway for prenylated proteins. In this cycle, farnesylcysteine, released from the breakdown of farnesylated proteins, is cleaved by a lyase to produce farnesal. This farnesal can then be reduced to farnesol, which is subsequently phosphorylated back to FPP to be reused in isoprenoid synthesis pnas.org. The interconversion between farnesol and farnesal provides a clear metabolic context for the presence and regulation of farnesal isomers, including (2Z,6E)-farnesal.
Enzymatic Cyclization of (2Z,6E)-Farnesyl Diphosphate to Sesquiterpenes
(2Z,6E)-Farnesyl diphosphate (Z,E-FPP), the direct precursor to (2Z,6E)-farnesal, serves as a critical substrate for a class of enzymes known as sesquiterpene synthases, particularly in plants. These enzymes catalyze complex cyclization reactions to produce a diverse array of sesquiterpene hydrocarbons and alcohols. The geometry of the C2-C3 double bond in Z,E-FPP directs the cyclization through a "cisoid" pathway, which is distinct from the "transoid" pathway utilized by the more common (2E,6E)-farnesyl diphosphate (E,E-FPP). nih.govacs.org
A notable example is the reaction catalyzed by tobacco 5-epi-aristolochene synthase (TEAS). While TEAS primarily uses E,E-FPP, it can efficiently catalyze the cyclization of Z,E-FPP, leading to a unique profile of sesquiterpene products. nih.govacs.org The reaction initiates through a 1,6-cyclization, forming a (7R)-β-bisabolyl cation intermediate, which then undergoes further rearrangements and reactions to yield multiple products. nih.govexpasy.orggenome.jp
The primary product from the TEAS-catalyzed cyclization of Z,E-FPP is (+)-2-epi-prezizaene. nih.gov Other significant sesquiterpenes produced include (-)-α-cedrene and (R)-(-)-β-curcumene. nih.gov Plant enzymes such as (+)-2-epi-prezizaene synthase (EC 4.2.3.226) and (-)-α-cedrene synthase (EC 4.2.3.227) also utilize Z,E-FPP to form these respective compounds as major products. expasy.orggenome.jpqmul.ac.uk These reactions underscore the role of Z,E-FPP as a key branch point in terpenoid metabolism, leading to a specific suite of cyclic sesquiterpenes.
Table 1: Sesquiterpene Products from the Enzymatic Cyclization of (2Z,6E)-Farnesyl Diphosphate by TEAS
| Product | Chemical Class | Relative Yield (%) |
|---|---|---|
| (+)-2-epi-prezizaene | Sesquiterpene Hydrocarbon | 44.0 |
| (-)-α-cedrene | Sesquiterpene Hydrocarbon | 21.5 |
| (R)-(-)-β-curcumene | Sesquiterpene Hydrocarbon | 15.5 |
| (2Z,6E)-Farnesol | Acyclic Sesquiterpene Alcohol | 6.7 |
| α-Acoradiene | Sesquiterpene Hydrocarbon | 3.9 |
| Nerolidol | Acyclic Sesquiterpene Alcohol | 3.6 |
| α-Bisabolol | Sesquiterpene Alcohol | 1.8 |
| epi-α-Bisabolol | Sesquiterpene Alcohol | 1.8 |
| 4-epi-α-Acoradiene | Sesquiterpene Hydrocarbon | 1.3 |
Data sourced from a study on tobacco 5-epi-aristolochene synthase (TEAS). nih.gov
Downstream Metabolic Fates and Derivative Formation
Following its biosynthesis, (2Z,6E)-farnesal can undergo several metabolic transformations, leading to the formation of various derivatives with distinct biological functions. These downstream pathways include oxidation reactions and its indirect involvement in salvage pathways and the construction of complex cellular components.
A primary metabolic fate of farnesal is its oxidation to the corresponding carboxylic acid, farnesoic acid. This conversion is a critical step in pathways like insect juvenile hormone biosynthesis. nih.govresearchgate.net The oxidation of the aldehyde group of farnesal to a carboxyl group is catalyzed by NAD+-dependent aldehyde dehydrogenases (ALDHs). researchgate.net Specifically, an NAD+-dependent class 3 fatty aldehyde dehydrogenase has been identified as capable of oxidizing farnesal into farnesoic acid. researchgate.net
Farnesoic acid can be further metabolized. One significant pathway involves ω-hydroxylation and subsequent oxidation to form farnesol-derived dicarboxylic acids (FDDCAs). hmdb.ca While the initial step often involves the hydroxylation of the parent alcohol, farnesol, by cytochrome P450 enzymes like CYP2E1 to produce 12-hydroxyfarnesol, this intermediate is then oxidized to its α,ω-dicarboxylic acid. researchgate.net This suggests a metabolic route where farnesal is first converted to farnesoic acid, which can then undergo ω-oxidation to yield dicarboxylic acid derivatives that are ultimately excreted. hmdb.caresearchgate.net
Table 2: Metabolic Oxidation Pathway of Farnesal
| Substrate | Enzyme Class | Product |
|---|---|---|
| (2Z,6E)-Farnesal | Aldehyde Dehydrogenase (ALDH) | Farnesoic Acid |
| Farnesoic Acid | Cytochrome P450 (ω-hydroxylase) / ALDH | α,ω-Prenyl Dicarboxylic Acids |
This table outlines the sequential oxidation steps starting from farnesal. researchgate.nethmdb.caresearchgate.net
(2Z,6E)-Farnesal is closely linked to the FPP-salvage pathway, a critical recycling mechanism that supports protein prenylation. mdpi.comresearchgate.net Protein prenylation is the attachment of isoprenoid groups, such as a farnesyl group from farnesyl diphosphate (FPP), to cysteine residues of proteins, which is crucial for their membrane association and function.
The salvage pathway allows cells to recycle isoprenoid units from the breakdown of farnesylated proteins. mdpi.comresearchgate.net This process involves three main stages:
Recovery: Proteolytic degradation of farnesylated proteins releases farnesol. mdpi.comresearchgate.net
Reactivation: The recovered farnesol is reactivated through two sequential phosphorylation events, first to farnesyl phosphate and then to farnesyl diphosphate (FPP). mdpi.comresearchgate.net
Reuse: The salvaged FPP is then available for the prenylation of new proteins by protein farnesyltransferase. mdpi.comresearchgate.net
(2Z,6E)-Farnesal's role is tied to its relationship with farnesol. Farnesol and farnesal are interconverted by the action of NAD(P)+-dependent alcohol dehydrogenases. nih.govmdpi.com While the salvage pathway primarily recycles farnesol, the equilibrium between farnesol and farnesal means that farnesal is an integral part of the metabolic pool from which farnesol is drawn for reactivation into FPP. mdpi.com This recycling machinery reduces the energy cost of de novo isoprenoid biosynthesis. researchgate.net
In Mycobacterium tuberculosis, the precursor (2Z,6E)-farnesyl diphosphate (Z-FPP) is a key building block in a specialized biosynthetic pathway essential for the bacterium's survival. drugbank.com Z-FPP is the specific and preferred substrate for the synthesis of decaprenyl diphosphate, a 50-carbon polyprenyl diphosphate. nih.govnih.gov
This pathway involves two key enzymes from M. tuberculosis:
(2Z,6E)-farnesyl diphosphate synthase (Rv1086): This enzyme synthesizes Z-FPP. drugbank.comnih.gov
Rv2361c: This enzyme is a Z-prenyl diphosphate synthase that sequentially adds seven isopentenyl diphosphate (IPP) units to the Z-FPP primer to form decaprenyl diphosphate. nih.govnih.gov
Decaprenyl diphosphate is the precursor to decaprenyl phosphate, a lipid carrier molecule that plays a central role in the biosynthesis of the mycobacterial cell wall. nih.govresearchgate.net Decaprenyl phosphate is required for the assembly and transport of components for essential cell wall structures, including the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan. nih.govresearchgate.net This metabolic link makes the synthesis of Z-FPP and its subsequent elongation a critical process for the structural integrity of M. tuberculosis.
Table 3: Biosynthetic Pathway to Decaprenyl Diphosphate in M. tuberculosis
| Enzyme (Gene) | Substrate(s) | Product | Function of Final Product |
|---|---|---|---|
| (2Z,6E)-Farnesyl diphosphate synthase (Rv1086) | E-Geranyl diphosphate + IPP | (2Z,6E)-Farnesyl diphosphate (Z-FPP) | Precursor for next step |
| Z-Prenyl diphosphate synthase (Rv2361c) | Z-FPP + 7 IPP | Decaprenyl diphosphate | Precursor for Decaprenyl phosphate |
| Phosphatase | Decaprenyl diphosphate | Decaprenyl phosphate | Lipid carrier for cell wall synthesis |
This table details the enzymatic sequence leading to the synthesis of the essential cell wall precursor in Mycobacterium tuberculosis. drugbank.comnih.govnih.gov
Synthetic Strategies and Chemical Derivatization of 2z,6e Farnesal
Stereoselective Synthesis Methodologies
The precise arrangement of atoms in (2Z,6E)-farnesal, particularly the Z-configuration of the double bond at the C2 position, necessitates highly controlled synthetic methods. Chemists have developed several strategies to achieve this stereoselectivity, moving beyond simple isomer mixtures to produce enriched or pure forms of the target compound.
Modified Wittig Procedures for (2Z)-Isomer Enrichment
The Wittig reaction and its variants are cornerstone methods for alkene synthesis. While classical Wittig-type reactions often favor the formation of the more thermodynamically stable E-isomer, specific modifications have been developed to enhance the yield of the Z-isomer. For the synthesis of farnesol (B120207) isomers, a key precursor to farnesal (B56415), a notable variation involves the use of β-oxido ylides. figshare.comresearchgate.netnih.gov
This procedure typically starts from geranylacetone. researchgate.nettechscience.com The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. In a modified procedure designed for Z-selectivity, the reaction conditions are controlled to favor the kinetic product. The use of β-oxido phosphonium ylides, generated in situ from an aldehyde and methylenetriphenylphosphorane, can react with a second aldehyde to preferentially form Z-allylic alcohols after workup. researchgate.net This approach has been successfully applied to the synthesis of the four stereoisomers of farnesol, where the modified protocol specifically favors the (2Z)-stereoisomers. figshare.comnih.gov Subsequent oxidation of the resulting (2Z,6E)-farnesol yields the target aldehyde, (2Z,6E)-farnesal.
Horner-Wadsworth-Emmons Condensation Approaches
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful olefination method that typically employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts. The classical HWE reaction is highly E-selective due to the thermodynamic stability of the intermediates leading to the E-alkene. figshare.comwikipedia.org However, significant efforts have been made to steer the reaction towards the Z-isomer.
A key strategy is the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strongly dissociating reaction conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF). wikipedia.org This modification destabilizes the intermediate that would lead to the E-alkene, thereby accelerating the pathway to the Z-alkene. wikipedia.orgnih.gov Researchers have successfully used a Still-Gennari modified HWE olefination to achieve a high yield of the Z-isomer in the synthesis of (2Z,6Z)-farnesyl diphosphate (B83284) precursors, demonstrating its utility for creating Z-configured isoprenoids. cardiff.ac.uk By applying this Z-selective HWE approach to an appropriate C10 ketone fragment, the (2Z,6E) backbone can be constructed with high fidelity.
Table 1: Comparison of HWE Reaction Modifications for Z/E Selectivity
| Reaction Type | Typical Reagent | Typical Conditions | Predominant Isomer | Reference(s) |
|---|---|---|---|---|
| Classical HWE | Triethyl phosphonoacetate | NaH, THF | E | figshare.comwikipedia.org |
| Still-Gennari HWE | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF | Z | wikipedia.orgcardiff.ac.uk |
| Ando HWE | Phosphonates with aryl ether groups | KHMDS, Toluene | Z | nih.gov |
Intramolecular Cycloaddition Reactions for Stereospecificity
Intramolecular cycloaddition reactions are a sophisticated strategy for establishing multiple stereocenters in a single, highly controlled step. fiveable.me These reactions involve a molecule containing two unsaturated functional groups that react with each other to form a cyclic product. The stereochemistry of the newly formed ring is dictated by the predictable orbital interactions and the geometry of the transition state, making it a powerful tool for stereospecific synthesis. frontiersin.orgrsc.org
In the context of synthesizing acyclic molecules like farnesal, this strategy is employed to create a cyclic precursor with the desired stereochemistry. The cyclic intermediate is then subjected to a ring-opening reaction to reveal the acyclic carbon skeleton with the stereocenters intact. For example, an intramolecular Diels-Alder reaction or a nitrone cycloaddition can be designed to set the specific geometry of substituents on a six- or five-membered ring. frontiersin.org This ring can then be cleaved, for instance, through ozonolysis or diol cleavage, to yield a linear product. While direct application to (2Z,6E)-farnesal is not prominently documented, the principle allows for the construction of complex precursors where the stereochemistry, including that of double bonds formed upon ring opening, is precisely controlled. ucl.ac.uk
Chemoenzymatic Synthesis Exploiting Oxidoreductases
Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the versatility of traditional organic chemistry. nih.govumich.edu This approach is particularly advantageous for reactions that are challenging to control with conventional reagents, such as selective oxidations. The synthesis of (2Z,6E)-farnesal can benefit from the use of oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions.
A logical chemoenzymatic route to (2Z,6E)-farnesal involves two main stages:
Chemical Synthesis: The precursor alcohol, (2Z,6E)-farnesol, is synthesized using one of the stereoselective methods described previously (e.g., modified Wittig or HWE).
Enzymatic Oxidation: An alcohol dehydrogenase (an oxidoreductase) is used to selectively oxidize the primary alcohol group of (2Z,6E)-farnesol to the corresponding aldehyde, (2Z,6E)-farnesal.
The key advantage of this method is the mildness and high selectivity of the enzymatic step, which can proceed without affecting the sensitive double bonds in the molecule, thus preserving the carefully constructed stereochemistry. This avoids the use of harsh chemical oxidants that might lead to isomerization or other side reactions. The strategic use of enzymes like cytochrome P450 monooxygenases or other redox enzymes for late-stage functionalization is a growing theme in the synthesis of complex natural products. pku.edu.cn
Derivatization for Functional and Structural Probes
(2Z,6E)-Farnesal and its derivatives are valuable tools for biochemical and medicinal research. Converting the aldehyde into phosphate (B84403) and diphosphate analogs allows scientists to probe the activity of enzymes involved in isoprenoid metabolism, such as protein farnesyltransferase.
Synthesis of Farnesyl Phosphate and Diphosphate Analogs
The synthesis of farnesyl phosphate and diphosphate analogs from farnesal first requires the reduction of the aldehyde to the corresponding alcohol, (2Z,6E)-farnesol. This is typically achieved with high yield using a mild reducing agent like sodium borohydride. From the alcohol, several phosphorylation strategies can be employed.
Monophosphate Synthesis: Farnesol can be converted to farnesyl monophosphate. One method involves activation of the alcohol followed by reaction with a phosphate source. uci.edu A more direct and improved method involves reacting the corresponding farnesyl bromide with tris(tetrabutylammonium) hydrogen phosphate, which provides the monophosphate in good yield after a simple workup. uci.edu
Diphosphate Synthesis: The synthesis of farnesyl diphosphate (FPP) analogs is crucial for studying enzymes that use FPP as a substrate. Common synthetic routes include:
Stepwise Phosphorylation: Farnesyl monophosphate can be further activated and coupled to another phosphate molecule. A common coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the monophosphate to form an imidazolide (B1226674) intermediate that subsequently reacts with a phosphate salt. uci.edu
Direct Diphosphorylation: A more direct route involves converting the farnesol analog into a good leaving group, such as a chloride or bromide. This farnesyl halide is then reacted with a pyrophosphate salt, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate, to displace the halide and form the farnesyl diphosphate analog. acs.org
These synthetic strategies have been used to create a variety of FPP analogs, including those modified at different positions on the isoprenoid chain, to investigate enzyme mechanisms and develop potential inhibitors. scilit.comnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| (2Z,6E)-Farnesal | (2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | C₁₅H₂₄O |
| (2Z,6E)-Farnesol | (2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | C₁₅H₂₆O |
| Geranylacetone | (E)-6,10-dimethylundeca-5,9-dien-2-one | C₁₃H₂₂O |
| Nerylacetone | (Z)-6,10-dimethylundeca-5,9-dien-2-one | C₁₃H₂₂O |
| Farnesyl Diphosphate | (((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)oxy)phosphono hydrogen phosphate | C₁₅H₂₈O₇P₂ |
| Farnesyl Monophosphate | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl dihydrogen phosphate | C₁₅H₂₇O₄P |
| Triethyl phosphonoacetate | Triethyl 2-phosphonoacetate | C₈H₁₇O₅P |
| Potassium bis(trimethylsilyl)amide | Potassium 1,1,1,3,3,3-hexamethyldisilazan-2-ide | C₆H₁₈KNSi₂ |
| 18-crown-6 | 1,4,7,10,13,16-Hexaoxacyclooctadecane | C₁₂H₂₄O₆ |
Incorporation into Fluorescent Probes for Biochemical Studies
The structural backbone of (2Z,6E)-farnesal is a valuable scaffold for the design and synthesis of fluorescent probes used in detailed biochemical investigations. unl.edu These probes allow for the visualization and study of biological processes, such as enzyme kinetics and cellular uptake. unl.edunih.gov A notable application is in the study of peptidoglycan (PG) biosynthesis, an essential pathway in bacteria and a key target for antibacterial drugs. researchgate.net
Researchers have successfully synthesized fluorescent analogs of farnesol, a close chemical relative of farnesal, to probe biological systems. unl.edu For instance, a series of fluorescent farnesol analogs featuring a pentaene backbone and various polar head groups, including aldehydes, have been created. unl.edu These polyene structures exhibit absorption maxima between 320 and 380 nm. unl.edu One such derivative, an oxime analog, features excitation maxima at 362 and 382 nm, extending beyond 400 nm, making it suitable for confocal fluorescence microscopy imaging of fungal cells like Candida albicans. unl.edu
In the context of bacterial enzyme studies, derivatives of (2Z,6E)-farnesal play a crucial role. Specifically, (2Z,6E)-farnesyl phosphate, derived from the corresponding alcohol, has been identified as a substrate mimic for translocase I (MraY), a central enzyme in the PG biosynthesis pathway. nih.govresearchgate.net Scientists have used this farnesyl derivative to generate water-soluble lipid I fluorescent probes. nih.gov These probes are instrumental in studying the function and mechanisms of MraY enzymes from various bacterial species, including E. coli. nih.govresearchgate.net The farnesyl-based probes offer a significant advantage over natural lipid substrates, which are notoriously difficult to work with due to their poor water solubility. nih.gov
Table 1: Photophysical Properties of Selected Fluorescent Farnesyl Analogs
| Compound | Head Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|---|
| Z-2 | Aldehyde | 345 | 490 | 0.01 |
| Z-3 | Alcohol | 324 | 488 | 0.01 |
| anti-4 | Oxime | 362, 382 | 490 | 0.06 |
| syn-4 | Oxime | 358 | 490 | 0.03 |
| Z-5 | Carboxylic Acid | 321 | 488 | 0.01 |
Data sourced from studies on fluorescent farnesol analogs. unl.edu
Preparation of Water-Soluble Conjugates
A significant challenge in the application of farnesal and its derivatives in aqueous biological systems is their inherent hydrophobicity. To overcome this, various strategies have been developed to prepare water-soluble conjugates, enhancing their utility in biochemical and biomedical research. nih.govnih.gov
A different approach involves conjugation to hydrophilic polymers to create sophisticated delivery systems. nih.gov Researchers have designed farnesal-loaded, pH-sensitive polymeric micelles for potential applications in preventing dental caries. nih.gov In this system, farnesal is linked to a hydrophilic polyethylene (B3416737) glycol (PEG) polymer through an acid-sensitive hydrazone bond. nih.gov This amphiphilic conjugate is further modified by adding a pyrophosphate (PPi) moiety, which has a strong affinity for hydroxyapatite, the main component of tooth enamel. nih.gov The entire conjugate is then assembled into polymeric micelles, which effectively solubilizes the hydrophobic farnesal and allows for its targeted release in the acidic microenvironments characteristic of dental plaques. nih.gov
Synthesis of Optically Active (2Z,6E)-Farnesal Derivatives
The creation of optically active derivatives of (2Z,6E)-farnesal is a key area of research, as the stereochemistry of such molecules can significantly influence their biological activity and sensory properties. Methodologies to achieve this include asymmetric hydrogenation and other enantioselective transformations.
Asymmetric Hydrogenation Routes to Dihydrofarnesal Analogs
Asymmetric hydrogenation is a powerful technique for producing chiral molecules from prochiral precursors. This method has been applied to the synthesis of optically active 2,3-dihydrofarnesal, a valuable fragrance ingredient with a fresh, floral scent reminiscent of lily-of-the-valley. google.comscribd.com
One direct route involves the asymmetric hydrogenation of a farnesal isomer. For example, (3R)-2,3-dihydrofarnesal has been synthesized via the organocatalytic transfer hydrogenation of (2E,6E)-farnesal. scribd.com A more common strategy involves a two-step process starting from farnesol, the corresponding alcohol. google.com In this approach, (6E)-farnesol is asymmetrically hydrogenated using a ruthenium-optically active phosphine (B1218219) complex as a catalyst to produce an optically active dihydrofarnesol. google.com This chiral alcohol is then oxidized to yield the corresponding optically active 2,3-dihydrofarnesal. google.com For instance, (3S)-(6E)-2,3-dihydrofarnesol can be prepared by the asymmetric hydrogenation of (6E)-farnesol, which is subsequently oxidized to the aldehyde. google.com
Noyori's method of enantioselective hydrogenation has also been employed, starting from (2E,6E)-farnesol, to synthesize both enantiomers of (E)-2,3-dihydrofarnesoic acid, another important derivative. researchgate.net This process likewise proceeds through an enantioselective hydrogenation step followed by oxidation. researchgate.net
Table 2: Examples of Asymmetric Hydrogenation for Dihydrofarnesal Analog Synthesis
| Starting Material | Catalytic System | Key Transformation | Product |
|---|---|---|---|
| (2E,6E)-Farnesal | Organocatalyst (Chiral Acid) | Transfer Hydrogenation | (3R)-Dihydrofarnesal scribd.com |
| (6E)-Farnesol | Ruthenium-Optically Active Phosphine Complex | Asymmetric Hydrogenation | (S)- or (R)-Dihydrofarnesol google.com |
Enantioselective Transformations
Beyond asymmetric hydrogenation, other enantioselective transformations have been developed to synthesize optically active derivatives from the farnesal framework. These advanced catalytic methods provide access to a diverse range of chiral molecules.
A notable example is the enantioselective synthesis of (+)-(R)-dihydrofarnesal using an asymmetric isomerization strategy. researchgate.net This process begins with (2E,6E)-N,N-diethylfarnesylamine, which undergoes a catalytic asymmetric isomerization to form the corresponding chiral enamine. researchgate.net This key step, utilizing Takasago's industrial methodology, is followed by in-situ hydrolysis to yield (+)-(R)-dihydrofarnesal with a high enantiomeric excess of 96%. researchgate.net
More complex enantioselective transformations have also been explored on the farnesyl skeleton. Iridium-catalyzed enantioselective hydrogenation of farnesol stereoisomers has been shown to generate multiple stereocenters in a single step with high selectivity. chimia.ch Furthermore, chiral catalysts have been designed to control enantioselective tail-to-head polycyclization reactions of farnesyl analogues, demonstrating the potential to build complex polycyclic structures with defined stereochemistry from linear precursors. harvard.edu These methods highlight the versatility of the farnesyl backbone in sophisticated asymmetric synthesis. chimia.chharvard.edu
Advanced Analytical Methodologies for 2z,6e Farnesal Research
Chromatographic Techniques for Separation and Quantification of Isomers
The separation of (2Z,6E)-farnesal from its other stereoisomers, such as (2E,6E)-farnesal, (2Z,6Z)-farnesal, and (2E,6Z)-farnesal, is a critical step in its analysis. researchgate.net Various chromatographic techniques have been developed and optimized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Resolution
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like farnesal (B56415). researchgate.netscilit.com The separation of farnesal isomers is typically achieved on capillary columns with non-polar or medium-polarity stationary phases. researchgate.net While the electron ionization (EI) mass spectra of the four common farnesol (B120207) isomers are very similar, subtle differences can be exploited by advanced software algorithms for identification when a high-quality mass spectral library is available. nih.gov
For instance, a study on the volatile oil of Abutilon hirtum leaves utilized GC-MS to identify and quantify various constituents, including farnesol isomers. researchgate.netscilit.com The identification of compounds is based on their retention time and mass spectrum. scilit.com In another study, the in-source collision-induced dissociation (CID) capabilities of direct analysis in real time (DART) mass spectrometry were explored to distinguish between (2Z,6Z)- and (2E,6E)-farnesol isomers, a technique that could potentially be adapted for farnesal isomers. fiu.edu
| Parameter | Value | Reference |
| GC Column | DB-5 or similar non-polar capillary column | researchgate.net |
| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) | nih.gov |
| Identification | Retention indices and mass spectral library comparison | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes
High-performance liquid chromatography (HPLC) is another essential tool for both the analytical determination and preparative isolation of farnesal isomers. tandfonline.comresearchgate.net Normal-phase HPLC, often utilizing a silica (B1680970) column, has been shown to be effective in separating farnesol isomers, a principle that is directly applicable to farnesal. tandfonline.com A preparative HPLC method was successfully developed to isolate 2.1 g of (2E,6E)-farnesol from a 4.8 g mixture of (2E,6E)- and (2Z,6E)-isomers, demonstrating the utility of this technique for obtaining pure isomers for further study. tandfonline.comresearchgate.net
Reversed-phase HPLC has also been employed, particularly for the analysis of farnesal and its metabolites in biological samples. nih.gov The use of a C18 column with a suitable mobile phase allows for the separation and quantification of these compounds. nih.gov
| Technique | Stationary Phase | Mobile Phase | Application |
| Preparative HPLC | Silica Gel | 2,2,4-trimethylpentane/diethyl ether | Isolation of pure isomers |
| Analytical RP-HPLC | C18 | Methanol (B129727)/Water or Acetonitrile/Water | Quantification in biological matrices |
Supercritical Fluid Chromatography (SFC) for Thermosensitive Sesquiterpenoids
Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to GC and HPLC for the analysis of thermosensitive and non-volatile compounds. mdpi.comthieme-connect.com Using supercritical carbon dioxide as the primary mobile phase, SFC offers rapid separations with reduced consumption of organic solvents. mdpi.com This technique is particularly well-suited for the analysis of sesquiterpenoids, including farnesal, as it can provide efficient resolution and short analysis times. researchgate.netmdpi.com The orthogonality of SFC compared to reversed-phase liquid chromatography (RPLC) has been demonstrated in the analysis of sesquiterpenes, highlighting its potential for complex sample analysis. mdpi.com SFC has been successfully applied to the analysis of various natural products, and its application can be extended to the separation of farnesal isomers. thieme-connect.comnih.gov
Enantioselective Gas Chromatography for Chiral Analysis
While farnesal itself is not chiral, some of its derivatives or precursors might be. Enantioselective gas chromatography is a specialized technique used to separate enantiomers (chiral molecules that are mirror images of each other). researchgate.netresearchgate.net This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Although direct application to (2Z,6E)-farnesal is not relevant due to its achiral nature, this technique is crucial in the broader context of terpene analysis where chiral compounds are common. mdpi.com
Spectroscopic Approaches for Structural Elucidation
Once separated, the precise chemical structure of (2Z,6E)-farnesal must be confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the stereoisomers of farnesal. researchgate.net
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts and coupling constants of the protons in (2Z,6E)-farnesal are distinct and allow for its differentiation from other isomers.
¹³C NMR: Carbon-13 NMR spectroscopy is particularly powerful for distinguishing between stereoisomers. researchgate.net The chemical shifts of the carbon atoms, especially those near the double bonds and the aldehyde group, are sensitive to the stereochemistry. For example, in a study of farnesol stereoisomers, the chemical shifts of the methylenes and methyls were used to differentiate between the 2E and 2Z configurations. researchgate.net A similar approach is applied to farnesal isomers.
A study on a related compound, (2Z,6E,10E)-farnesol-12-oic acid, provides an example of the detailed NMR data that can be obtained. acs.org
Table of Representative ¹³C NMR Chemical Shifts (δ, ppm) for Farnesal Isomers
| Carbon | (2E,6E)-Farnesal | (2Z,6E)-Farnesal |
| C1 (CHO) | ~191.0 | ~190.5 |
| C2 | ~128.0 | ~129.0 |
| C3 | ~163.0 | ~162.0 |
| C4 | ~41.0 | ~33.0 |
| C12 (CH3 on C3) | ~17.0 | ~24.0 |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and other experimental conditions. The data is based on trends observed for farnesol and related compounds. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. innovatechlabs.com For (2Z,6E)-Farnesal, the FTIR spectrum provides a unique fingerprint corresponding to its molecular structure. The presence of a carbonyl group (C=O) from the aldehyde and the carbon-carbon double bonds (C=C) of the alkene chains are key features.
The interpretation of an FTIR spectrum involves correlating absorption bands (peaks) to specific vibrational modes of the molecule. Key characteristic absorption bands for farnesal and related terpene aldehydes include:
C-H Stretch (alkanes and alkenes): Typically observed in the region of 2850-3000 cm⁻¹.
C=O Stretch (aldehyde): A strong, sharp peak is expected around 1670-1700 cm⁻¹ for a conjugated aldehyde.
C=C Stretch (alkene): Peaks in the 1600-1680 cm⁻¹ region indicate the presence of carbon-carbon double bonds.
C-H Bend (alkenes): These absorptions appear in the fingerprint region, typically between 650-1000 cm⁻¹.
A study identifying a related compound, (2Z,6E,10E)-farnesol-12-oic acid, utilized FTIR and reported characteristic peaks at 2924 cm⁻¹ (C-H stretch) and 1687 cm⁻¹ (C=O stretch), which are consistent with the expected regions for farnesal's functional groups. acs.org
Interactive Data Table: Characteristic FTIR Absorption Bands for Farnesal Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2720 and ~2820 |
| Alkane C-H | Stretch | 2850 - 2960 |
| Alkene C-H | Stretch | 3010 - 3095 |
| Aldehyde C=O | Stretch | 1680 - 1705 (conjugated) |
| Alkene C=C | Stretch | 1640 - 1680 |
Note: The exact positions of the peaks can be influenced by the molecular environment and the specific isomer.
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for detecting molecules with chromophores, which are parts of the molecule that absorb light. In (2Z,6E)-Farnesal, the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the aldehyde acts as a chromophore.
The UV/Vis spectrum of (2Z,6E)-Farnesal in a solvent like methanol or ethanol (B145695) will show a characteristic absorption maximum (λmax). This λmax is indicative of the electronic transitions within the conjugated system. For α,β-unsaturated aldehydes, the π → π* transition is typically observed. A study on a related farnesol derivative, (2Z,6E,10E)-farnesol-12-oic acid, reported a UV absorption maximum (λmax) at 220 nm in methanol. acs.org This provides a reference point for the expected absorption of farnesal isomers. The specific λmax for (2Z,6E)-Farnesal can be used for its quantification in solutions using the Beer-Lambert law.
Interactive Data Table: Expected UV/Vis Absorption for Farnesal
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |
| Conjugated Aldehyde | π → π* | ~220 - 240 | Methanol/Ethanol |
Note: The λmax can be affected by the solvent used and the specific geometry of the isomers.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Coupled with various ionization and fragmentation techniques, it provides detailed structural information.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Detection and Isomer Differentiation
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. bruker.com It works by exposing the sample to a heated stream of metastable gas (typically helium or nitrogen), which ionizes the analyte molecules that are then introduced into the mass spectrometer. nih.gov
DART-MS is particularly advantageous for the analysis of volatile and semi-volatile compounds like farnesal and its isomers. nih.gov Research has demonstrated the utility of DART-MS for the analysis of terpene precursors, including farnesol and farnesal. nih.gov While DART-MS can provide the molecular weight of farnesal, differentiating between its isomers often requires coupling it with other techniques. One significant challenge with DART-MS, as with other direct ionization methods, can be the difficulty in distinguishing between isomers, which may necessitate complementary techniques like gas chromatography-mass spectrometry (GC-MS) for definitive identification. ascld.org
In-source Collision-Induced Dissociation (CID) MS for Fragmentation Analysis
In-source Collision-Induced Dissociation (CID) is a technique used within the mass spectrometer to induce fragmentation of an ion. thermofisher.com By increasing the kinetic energy of the ions in the source region of the mass spectrometer, collisions with neutral gas molecules lead to the breakdown of the parent ion into smaller fragment ions. wvu.edu The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
For farnesal isomers, in-source CID can be a powerful tool for differentiation. nih.gov Even though isomers have the same molecular weight, their different spatial arrangements can lead to distinct fragmentation pathways and, consequently, different mass spectra. Studies on farnesol isomers have shown that comparing the breakdown plots of fragment ions at various fragmentation voltages can reveal differences in their fragmentation profiles. nih.gov This approach allows for the distinction between isomers like (2Z,6Z)- and (2E,6E)-farnesol, and a similar methodology can be applied to farnesal isomers. nih.gov The process involves generating ions at relatively high pressures, which can lead to complex fragmentation patterns that differ from classic CID. nih.gov
Emerging Analytical Platforms and High-Throughput Screening Techniques
The field of analytical chemistry is continually evolving, with new platforms and techniques emerging to enhance the speed, sensitivity, and specificity of chemical analysis. For a compound like (2Z,6E)-Farnesal, these advancements are crucial for applications in various fields, including drug discovery and metabolomics.
High-Throughput Screening (HTS) methods, which utilize robotics, data processing software, and sensitive detectors, enable the rapid testing of millions of chemical, genetic, or pharmacological samples. wikipedia.orgdrugtargetreview.com HTS can be employed to screen large compound libraries to identify molecules that interact with specific biological targets. drugtargetreview.com For farnesal and its derivatives, HTS could be used to discover new biological activities or to identify enzymes involved in their metabolism. These techniques often use microplates with high densities of wells, allowing for massive parallel analysis. nih.gov
Emerging analytical platforms often focus on improving separation and detection. Techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer enhanced separation power, which is critical for resolving complex mixtures of isomers, such as those found in terpene analysis. labcompare.com Furthermore, advances in sample preparation, such as headspace solid-phase microextraction (HS-SPME), provide solvent-free methods to extract and concentrate volatile compounds like farnesal from complex matrices. researchgate.net The integration of these advanced separation and detection techniques into high-throughput workflows is a key area of development for the comprehensive analysis of natural products. mdpi.com
Future Research Directions and Unexplored Avenues for 2z,6e Farnesal
Elucidation of Structure-Activity Relationships for Specific Isomers
Farnesal (B56415) exists as a mixture of four geometric isomers, with the (2Z,6E) and (2E,6E) isomers being of particular note. While the bioactivity of farnesol (B120207), the corresponding alcohol, has been more extensively studied, the specific structure-activity relationships of farnesal isomers remain a critical area for future research. techscience.com The stereochemistry of the double bonds at the C2 and C6 positions significantly influences the molecule's three-dimensional shape, which in turn dictates its interaction with biological targets. Future studies should focus on synthesizing and isolating pure farnesal isomers to systematically evaluate their individual biological effects. orgsyn.orgmdpi.com This will allow for a precise correlation between isomeric configuration and activities such as antimicrobial, anti-inflammatory, and insecticidal properties. researchgate.netresearchgate.net Understanding these relationships is paramount for designing more potent and selective farnesal-based compounds for various applications.
Discovery of Novel Enzymatic Pathways and Biosynthetic Enzymes
The biosynthesis of (2Z,6E)-Farnesal is intricately linked to the broader terpene biosynthetic pathway. While the general route from farnesyl pyrophosphate (FPP) is understood, the specific enzymes responsible for the creation of the (2Z,6E) isomer are not fully characterized in all organisms. nih.gov Research has identified Z-isoprenyl pyrophosphate synthases (zFPS) and specific terpene synthases that can produce Z-isomers, but the diversity and evolution of these enzymes across different species warrant further investigation. nih.gov For instance, a novel NAD(P)+-dependent farnesol dehydrogenase has been purified and characterized, which catalyzes the oxidation of farnesol to farnesal. researchgate.netnih.gov Future research should aim to identify and characterize new farnesol dehydrogenases and other enzymes involved in the farnesal biosynthetic pathway from a wider range of organisms. This could lead to the discovery of enzymes with novel specificities and efficiencies, which would be valuable for biotechnological production.
Advanced Metabolic Engineering for Targeted Production and Derivatization
Metabolic engineering of microorganisms like Escherichia coli and yeast presents a promising strategy for the sustainable production of specific farnesal isomers. mdpi.comnih.gov While progress has been made in producing (2Z,6Z)-farnesol, the targeted production of (2Z,6E)-farnesal remains a key objective. mdpi.comnih.gov Future research should focus on optimizing metabolic pathways by overexpressing key enzymes, such as specific FPP synthases and farnesol dehydrogenases, and knocking out competing pathways. biorxiv.org Advanced techniques like CRISPR-Cas9 for genome editing and dynamic regulation of gene expression can be employed to fine-tune metabolic fluxes towards the desired product. nih.gov Furthermore, metabolic engineering can be used for the derivatization of (2Z,6E)-farnesal to create novel compounds with enhanced or altered bioactivities.
Systems Biology Approaches to Map Complex Biological Networks
To fully comprehend the biological roles of (2Z,6E)-Farnesal, a systems biology approach is necessary. diva-portal.orgunimi.it This involves the integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, to map the complex biological networks that are perturbed by this compound. diva-portal.orgnih.govnih.gov By analyzing how (2Z,6E)-Farnesal affects global gene expression, protein levels, and metabolite profiles, researchers can identify the signaling pathways and cellular processes it modulates. ethz.ch For example, understanding its influence on pathways like the Ras signaling pathway could provide insights into its anti-cancer properties. researchgate.net This holistic view will move beyond a single target-based approach and reveal the multifaceted nature of (2Z,6E)-Farnesal's bioactivity.
Development of Biotechnological Applications Based on Its Bioactivity
The known and potential bioactivities of (2Z,6E)-Farnesal open the door to a wide range of biotechnological applications. Its antimicrobial properties suggest its use as a natural preservative in food and cosmetics, or as an agent to combat microbial infections. mdpi.comresearchgate.net Its role as an insect juvenile hormone precursor also points to its potential as a biorational insecticide for pest control. researchgate.netnih.gov Future research should focus on formulating and testing (2Z,6E)-Farnesal-based products for these applications. This includes evaluating its efficacy, stability, and compatibility in various matrices. Furthermore, its anti-inflammatory and antioxidant properties warrant investigation for potential pharmaceutical and nutraceutical applications. researchgate.netresearchgate.net
Investigations into Unidentified Natural Ligands and Receptor Interactions
A significant gap in our understanding of (2Z,6E)-Farnesal's mechanism of action is the identification of its specific molecular targets. While farnesol has been shown to interact with nuclear receptors like the farnesoid X receptor (FXR), the specific receptors for farnesal isomers are largely unknown. atamanchemicals.comnih.gov It is hypothesized that farnesol may mimic unidentified natural ligands. atamanchemicals.comnih.gov Future research should employ techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking to identify proteins that bind to (2Z,6E)-Farnesal. nih.gov The discovery of its natural ligands and receptors will be a major breakthrough, providing a mechanistic basis for its diverse biological effects and paving the way for the rational design of new drugs and bioactive compounds. frontiersin.org
Q & A
Basic Research Questions
Q. How is (2Z,6E)-Farnesal structurally characterized in plant extracts, and what analytical methods are most reliable?
- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) is the gold standard for identifying (2Z,6E)-Farnesal in plant extracts. For example, purified farnesal dehydrogenase from Polygonum minus leaves catalyzes the conversion of farnesal to farnesoic acid, with retention times at 30.9 min (substrate) and 33.7 min (product) under optimized GC conditions . Comparative analysis with authentic standards and isomer-specific separation techniques (e.g., chiral columns) are critical due to structural similarities among farnesal isomers (e.g., 2E,6E vs. 2Z,6E) .
Q. What is the biological role of (2Z,6E)-Farnesal in insect physiology, particularly juvenile hormone (JH) synthesis?
- Methodological Answer : (2Z,6E)-Farnesal is a key intermediate in JH III biosynthesis. In mosquito corpora allata (CA), aldehyde dehydrogenase 3 (AaALDH3) oxidizes farnesal to farnesoic acid (FA), a rate-limiting step post-blood feeding. Enzyme activity assays using CA extracts and cofactors (NAD+/NADP+) confirm substrate specificity and temporal regulation, with transcript levels correlating to JH synthesis peaks .
Q. What are the optimal conditions for enzymatic oxidation of (2Z,6E)-Farnesal in vitro?
- Methodological Answer : Farnesal dehydrogenase from P. minus exhibits maximal activity at pH 9.5, with a sharp decline below pH 8.0 or above pH 10.0. Enzyme assays using 100 mM buffers (e.g., Tris-HCl) and NAD+ as a cofactor reveal a Km of 0.12 mM for farnesal, indicating high substrate affinity. Activity is inhibited by metal ions like Cu²⁺ and Zn²⁺, requiring chelating agents in reaction buffers .
Advanced Research Questions
Q. How do substrate structural features (e.g., double bond position) influence farnesal dehydrogenase specificity?
- Methodological Answer : Comparative kinetic studies using substrates with modified double bonds (e.g., citral, citronellal) reveal that farnesal dehydrogenase requires double bonds at C-2 and C-6 for catalysis. The Km for citral (C-2 and C-6 double bonds) is fivefold higher than for farnesal, while citronellal (C-2 only) shows no activity. Structural modeling and mutagenesis can identify binding pocket residues critical for substrate recognition .
Q. What experimental strategies address contradictions in farnesal toxicity profiles across plant tissues?
- Methodological Answer : Tissue-specific toxicity assays in Arabidopsis demonstrate that farnesol (precursor to farnesal) is more toxic in tissues with low farnesal reductase activity. Silencing FLDH (farnesol dehydrogenase) via RNAi or CRISPR-Cas9 alters farnesal accumulation, enabling targeted studies on oxidative stress pathways and compensatory metabolic routes (e.g., phosphorylation of salvage pathway intermediates) .
Q. How is the oxidation of (2Z,6E)-Farnesal regulated in response to environmental or developmental cues?
- Methodological Answer : In Cichorium intybus, NAD(P)+-dependent farnesal dehydrogenase activity is induced under abiotic stress (e.g., drought), correlating with increased FA pools. Transcriptomic and proteomic profiling of stress-responsive genes (e.g., At4g33360 in Arabidopsis) combined with isotope tracing (¹³C-farnesol) can map regulatory networks .
Key Methodological Considerations
- Contradiction Analysis : Discrepancies in enzyme activity across studies (e.g., pH optima variations) may stem from species-specific isoforms or assay conditions (e.g., buffer composition). Cross-validation using recombinant enzymes and standardized protocols is advised .
- Advanced Detection : For trace-level farnesal quantification in complex matrices (e.g., insect hemolymph), tandem LC-MS/MS with deuterated internal standards (e.g., d7-farnesal) improves sensitivity and accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
